3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile
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Overview
Description
3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with a suitable nitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties make it suitable for creating materials with high chemical resistance and low surface energy.
Biology: In biological research, fluorinated compounds like 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile are used in the study of enzyme interactions and protein-ligand binding due to their ability to mimic natural substrates while providing enhanced stability.
Medicine: The compound’s stability and hydrophobicity make it a candidate for drug delivery systems, particularly in targeting hydrophobic drug molecules to specific tissues or cells.
Industry: In industrial applications, it is used in the production of specialty coatings, lubricants, and sealants. Its chemical resistance and low surface energy properties are valuable in creating durable and long-lasting products.
Mechanism of Action
The mechanism of action of 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s ability to penetrate lipid membranes, making it effective in applications requiring membrane permeability. The nitrile group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane sulfonyl fluoride
Comparison: Compared to similar compounds, 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile is unique due to its combination of a nitrile group and a highly fluorinated alkyl chain. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The presence of the nitrile group allows for further functionalization, while the fluorinated chain imparts hydrophobicity and chemical resistance.
Properties
CAS No. |
56300-32-4 |
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Molecular Formula |
C9H8F9NO |
Molecular Weight |
317.15 g/mol |
IUPAC Name |
3-(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)propanenitrile |
InChI |
InChI=1S/C9H8F9NO/c10-6(11,2-5-20-4-1-3-19)7(12,13)8(14,15)9(16,17)18/h1-2,4-5H2 |
InChI Key |
GJIJUEIVZGKPPA-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C#N |
Origin of Product |
United States |
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